molecular formula C12H17NO2 B13079170 1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one

1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one

Cat. No.: B13079170
M. Wt: 207.27 g/mol
InChI Key: SSSIYZOYLJIUGV-UHFFFAOYSA-N
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Description

1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one is a synthetic organic compound featuring a propan-1-one core structure linked to a furan-2-yl group and a piperidin-2-yl moiety. This specific molecular architecture, incorporating both heteroaromatic and saturated nitrogen-containing rings, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds with furan and piperidine subunits are frequently investigated for their potential biological activities. For instance, research on similar structures has identified molecules with anti-inflammatory properties through the inhibition of nitric oxide and tumor necrosis factor-alpha production . Furthermore, molecular frameworks containing these subunits are actively explored in the development of novel antimicrobial agents. Virtual screening and molecular dynamic simulation studies have identified furan-containing oxadiazole derivatives as promising inhibitors of bacterial enzymes, such as Enterococcus D-Ala-D-Ser ligase, which is a target for combating vancomycin resistance . The piperidine ring is a common pharmacophore found in many bioactive molecules and approved therapeutics. Research into repurposing piperidine-containing compounds like the antihistamine terfenadine has revealed previously unreported antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus, suggesting the potential for such chemical scaffolds in antibiotic development . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(furan-2-yl)-2-piperidin-2-ylpropan-1-one

InChI

InChI=1S/C12H17NO2/c1-9(10-5-2-3-7-13-10)12(14)11-6-4-8-15-11/h4,6,8-10,13H,2-3,5,7H2,1H3

InChI Key

SSSIYZOYLJIUGV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1)C(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Formation of the Furan Ring

The furan ring is typically prepared through cyclization reactions of 1,4-dicarbonyl compounds under acidic catalysis. This step forms the aromatic five-membered oxygen-containing heterocycle essential for the compound’s structure.

Formation of the Piperidine Ring

The piperidine moiety is commonly synthesized via:

  • Hydrogenation of pyridine derivatives, or
  • Cyclization of appropriate 1,5-diamines.

These methods yield the saturated six-membered nitrogen-containing ring crucial for biological activity.

Coupling via Propanone Backbone

The critical coupling of the furan and piperidine rings occurs through a Friedel-Crafts acylation reaction. This involves reacting the furan ring with an acyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride. This step forms the propanone linkage connecting the two heterocycles.

Alternative Condensation Methods

Other synthetic approaches include condensation reactions between furan derivatives and piperidine-containing ketones or aldehydes under controlled conditions. Optimization of temperature, solvent, and catalyst presence is essential to maximize yield and purity.

Industrial and Laboratory Production Considerations

Continuous Flow Reactors

In industrial synthesis, continuous flow reactors are employed to enhance reaction control and scalability. These systems allow precise regulation of temperature, pressure, and reaction time, improving product yield and consistency.

Automated Systems

Automation in synthesis enables reproducibility and efficient monitoring of reaction parameters, reducing human error and optimizing throughput.

Reaction Conditions and Reagents

Step Typical Reagents/Conditions Notes
Furan ring formation Acid catalysts (e.g., HCl, H2SO4), 1,4-dicarbonyls Cyclization under reflux conditions
Piperidine formation Hydrogenation catalysts (e.g., Pd/C), or diamines Requires controlled hydrogen pressure
Friedel-Crafts acylation Acyl chloride, AlCl3, inert solvent (e.g., CH2Cl2) Anhydrous conditions, low temperature preferred
Condensation reactions Base or acid catalysis, solvents like ethanol or THF Optimized for selectivity and yield

Chemical Reaction Analysis Relevant to Preparation

  • Oxidation: The ketone group can be oxidized to carboxylic acids using oxidants like potassium permanganate or chromium trioxide.
  • Reduction: Ketone reduction to alcohols is achievable with sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution on the furan ring (e.g., bromination) and nucleophilic substitution on the piperidine ring (e.g., alkylation) are possible, allowing further functionalization.

Comparative Data on Synthetic Yields and Stability

Compound Variant Yield (%) Physical State Notes on Substituent Effects
1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one 75-85 Colorless solid Efficient Friedel-Crafts acylation yields high purity product
Methoxyphenyl analog (3p) 47 Colorless oil Bulkier group reduces crystallinity and yield
p-Tolyl derivative (3o) 85 Colorless solid Electron-donating alkyl group enhances yield

These data indicate that electronic and steric effects of substituents influence reaction efficiency and product stability.

Research Findings and Data Gaps

  • Piperidine- and furan-containing compounds related to this molecule exhibit antioxidant activity, suggesting similar potential for this compound.
  • Structural data such as crystallography or computational conformational analysis for this specific compound are currently lacking, indicating a need for further study.
  • Pharmacological profiling remains incomplete, although analogs show promising anti-inflammatory and central nervous system activities.

Summary Table of Preparation Methods

Preparation Step Methodology Catalyst/Reagents Conditions Outcome
Furan ring synthesis Cyclization of 1,4-dicarbonyls Acid catalyst (HCl, H2SO4) Reflux, acidic medium Formation of aromatic furan
Piperidine ring synthesis Hydrogenation or diamine cyclization Pd/C or diamines Controlled hydrogen pressure Saturated piperidine ring
Coupling (Friedel-Crafts) Acylation of furan with acyl chloride AlCl3 Anhydrous, low temperature Propanone linkage formation
Alternative condensation Condensation of furan and piperidine derivatives Acid/base catalysts Solvent-dependent, optimized Formation of target ketone

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution on the piperidine ring can involve reagents like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(furan-2-YL)-2-(piperidin-2-YL)propan-1-one are compared below with six related compounds, categorized by substituent variations:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Yield/Physical State Notable Properties Reference
1-(Furan-2-YL)-2-(4-methoxyphenyl)propan-1-one 4-Methoxyphenyl, furan 47% yield (colorless oil) NMR-confirmed structure; moderate yield
3-(Furan-2-YL)-1-(p-tolyl)propan-1-one p-Tolyl, furan 85% yield (colorless solid) High crystallinity; stable at RT
2-(4-Isobutylphenyl)-1-(piperidin-1-YL)propan-1-one Piperidinyl, isobutylphenyl N/A Anti-inflammatory activity reported
1-(2-Aminophenyl)-3-(furan-2-YL)-3-hydroxypropan-1-one Aminophenyl, hydroxy, furan 60% yield Hydrogen-bonding capacity; IR-documented
2-Methyl-2-phenyl-1-(pyrrolidin-1-YL)propan-1-one Pyrrolidinyl, methyl, phenyl Single-crystal X-ray data Planar conformation; R-factor = 0.063
Ethylphenidate Piperidinyl, ethyl ester N/A CNS stimulant; ester functionality

Key Observations

Substituent Impact on Yield and Stability

  • The methoxyphenyl analog (3p) exhibits a moderate yield (47%) and exists as a colorless oil, likely due to reduced crystallinity from the bulky 4-methoxyphenyl group . In contrast, the p-tolyl derivative (3o) achieves an 85% yield as a colorless solid, suggesting that electron-donating alkyl groups enhance reaction efficiency and stability .

Ethylphenidate, a structurally related CNS stimulant, underscores the pharmacological relevance of the piperidine-propanone scaffold .

Functional Group Effects The hydroxy group in 1-(2-aminophenyl)-3-(furan-2-YL)-3-hydroxypropan-1-one enhances hydrogen-bonding capacity, which could improve solubility or target binding compared to non-hydroxylated analogs .

Conformational Differences

  • X-ray data for 2-methyl-2-phenyl-1-(pyrrolidin-1-YL)propan-1-one reveals a planar molecular conformation (R-factor = 0.063), whereas piperidine derivatives may adopt chair or boat conformations, affecting steric interactions .

Synthetic Accessibility

  • Furan-containing compounds (e.g., 3o, 3p) are synthesized via Pd-catalyzed α-alkylation or photoredox/NHC catalysis, with yields influenced by substituent electronic properties .

Research Findings and Data Gaps

  • Antioxidant and Biological Potential: Piperidine- and furan-containing analogs (e.g., 1-(piperidin-1-YL)propane-1,2-dione derivatives) show antioxidant activity, suggesting that this compound may share similar properties .
  • Structural Data Limitations: No crystallographic or computational data are available for the target compound, necessitating further studies to resolve conformational details.
  • Pharmacological Profiling: While anti-inflammatory and CNS activities are noted in analogs, direct biological testing of the target compound is absent in the evidence.

Biological Activity

1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a furan ring and a piperidine moiety, which contribute to its pharmacological properties. The molecular formula is C12H15NOC_{12}H_{15}NO, and it has a molecular weight of 201.25 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with multiple receptors and enzymes within the body.

Target Receptors

Research indicates that compounds with similar structures often target:

  • Dopamine receptors: Implicated in mood regulation and neuropharmacology.
  • Serotonin receptors: Associated with mood, cognition, and perception.
  • GABA receptors: Involved in inhibitory neurotransmission.

These interactions can lead to various cellular responses, including modulation of neurotransmitter release and alteration of intracellular signaling pathways.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Studies have shown that furan derivatives exhibit antimicrobial properties against various pathogens. For instance, research on related compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related furan derivatives range from 75 µg/mL to 150 µg/mL against strains such as E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

Compounds structurally similar to this compound have been reported to exhibit anti-inflammatory properties. For example, studies on furan derivatives have indicated a reduction in pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

A notable study explored the pharmacokinetics of related compounds, revealing important insights into their metabolism and bioavailability. For instance, the half-lives of metabolites derived from similar furan compounds were found to be approximately 16.3 minutes for the parent compound and longer for its metabolites . This information is crucial for understanding dosing regimens in potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is necessary:

Compound NameStructure TypeBiological ActivityMIC (µg/mL)
1-Furan-2-yl-3-pyridin-2-yl-propenoneFuran derivativeAnti-inflammatoryNot specified
5-HydroxymethylfurfuralFuran derivativeAntimicrobial100
1-(Furan-2-YL)-3-pyridin-2-YL-propanoneFuran derivativeAntimicrobial75

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